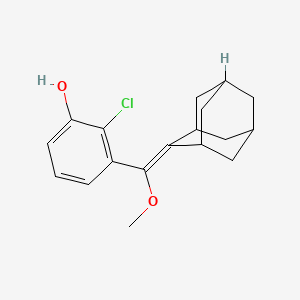

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol

Description

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol (hereafter referred to as the target compound) is a structurally complex adamantyl derivative characterized by a chlorophenol moiety linked to a methoxy-substituted adamantylidene group. This compound is notable for its role in chemiluminescent applications and enzyme activity detection. Synthetically, it is prepared via multi-step organic reactions, including nucleophilic substitutions and Mitsunobu reactions, often involving intermediates such as iodophenol derivatives and adamantane precursors . The compound is commercially available (AChemBlock) but can also be synthesized in-house with yields exceeding 80% under optimized conditions . Its NMR and HRMS data confirm the presence of characteristic adamantane proton resonances (δ 1.64–2.20 ppm for adamantyl CH₂ groups) and a diagnostic methoxy singlet (δ 3.32 ppm) .

Structure

3D Structure

Properties

Molecular Formula |

C18H21ClO2 |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

3-[2-adamantylidene(methoxy)methyl]-2-chlorophenol |

InChI |

InChI=1S/C18H21ClO2/c1-21-18(14-3-2-4-15(20)17(14)19)16-12-6-10-5-11(8-12)9-13(16)7-10/h2-4,10-13,20H,5-9H2,1H3 |

InChI Key |

BCTDKLAEYZRTGE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C1C2CC3CC(C2)CC1C3)C4=C(C(=CC=C4)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Octanoyl Derivative (Compound 5)

- Reaction: Compound 1 (25 mg, 0.082 mmol) is dissolved in dichloromethane (0.5 mL) with triethylamine (Et3N, 20 μL, 0.147 mmol).

- The solution is cooled to 0 °C, and octanoyl chloride (17 μL, 0.098 mmol) is added dropwise.

- The mixture is stirred at room temperature for 1 hour, monitored by TLC.

- The reaction is quenched with water (27 μL), and the organic phase is extracted with ethyl acetate, washed with 1M HCl and brine, dried over sodium sulfate, and concentrated.

- Purification by column chromatography (hexane:ethyl acetate 97:3 v/v) yields compound 5 in 79% yield .

Preparation of Iodine Derivative (Compound 7)

- Starting from 4-hydroxybenzyl alcohol (compound 8), esterification with octanoyl chloride in the presence of triethylamine is performed in either dichloromethane or tetrahydrofuran (THF).

- The reaction is carried out at 0 °C and stirred at room temperature for 1.5 hours.

- After workup and purification, compound 9 is obtained in 50% yield .

- Compound 9 is then converted to the iodine derivative 7 by treatment with sodium iodide and trimethylsilyl chloride in acetonitrile at 0 °C to room temperature for 0.5 hours.

- Workup and purification afford compound 7 in 88% yield .

Coupling to Form Compound 10

- Compound 1 (20 mg, 0.065 mmol) is dissolved in dimethylformamide (DMF, 0.3 mL) with potassium carbonate (18 mg, 0.13 mmol).

- The mixture is cooled to 0 °C, and iodine derivative 7 (26 mg, 0.07 mmol) is added.

- The reaction is stirred overnight at room temperature.

- After aqueous workup and purification by column chromatography, compound 10 is obtained in 36% yield .

Iodination and Subsequent Functionalization to Compound 11

- Compound 1 (100 mg, 0.33 mmol) is dissolved in anhydrous toluene and cooled to −50 °C.

- N-iodosuccinimide (41 mg, 0.18 mmol) is added, and the reaction is stirred for 3 hours while gradually warming to −30 °C.

- Strict TLC monitoring is employed to minimize formation of diiodo by-products.

- After quenching and purification, the iodinated compound 12 is isolated in 35% yield .

- Compound 12 undergoes palladium-catalyzed coupling with methyl acrylate in basic conditions, followed by ester deprotection to yield intermediate 13 in 67% overall yield .

- Finally, compound 13 is reacted with iodine derivative 7 in the presence of sodium hydride to afford compound 11 in 25% yield .

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Compound 1 + Octanoyl chloride | Et3N, CH2Cl2, 0 °C to RT, 1 h | Compound 5 | 79 | Column chromatography purification |

| 2 | 4-Hydroxybenzyl alcohol (8) + Octanoyl chloride | Et3N, THF or CH2Cl2, 0 °C to RT, 1.5 h | Compound 9 | 50 | Esterification step |

| 3 | Compound 9 + NaI + TMS-Cl | CH3CN, 0 °C to RT, 0.5 h | Compound 7 | 88 | Iodination step |

| 4 | Compound 1 + Compound 7 | K2CO3, DMF, 0 °C to RT, overnight | Compound 10 | 36 | Coupling reaction |

| 5 | Compound 1 + N-iodosuccinimide | Toluene, −50 °C to −30 °C, 3 h | Compound 12 | 35 | Iodination with temperature control |

| 6 | Compound 12 + Methyl acrylate | Pd(OAc)2, P(o-tolyl)3, base | Compound 13 | 67 (overall) | Pd-catalyzed coupling and deprotection |

| 7 | Compound 13 + Compound 7 | NaH, solvent | Compound 11 | 25 | Final coupling |

Analytical and Purification Techniques

- Reaction monitoring is consistently performed by TLC using silica gel plates.

- Purification is achieved by flash chromatography on silica gel with solvent systems such as hexane/ethyl acetate or cyclohexane/ethyl acetate mixtures.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the structure and purity of intermediates and final products.

- Yields are reported after chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted phenols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential use in drug development, particularly targeting G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.

- GPCR Modulation : Research indicates that compounds similar to 3-(((1R,3R,5R,7S)-adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol can act as agonists or antagonists for various GPCRs. These receptors are implicated in neurodegenerative diseases such as Alzheimer's disease. The modulation of GPCRs can influence synaptic transmission and neuroinflammation, making this compound a candidate for further exploration in neuropharmacology .

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Pharmacological Studies

The pharmacological potential of this compound is being investigated through various in vitro and in vivo studies:

- In Vitro Studies : Experiments on human cancer cell lines have shown that derivatives of this compound can inhibit cancer cell growth and induce apoptosis through mechanisms involving oxidative stress and modulation of cell cycle regulators .

- In Vivo Studies : Animal models are being used to assess the efficacy of this compound in treating conditions like hypertension and cancer. These studies focus on its ability to modulate blood pressure and tumor growth .

Material Science Applications

Beyond medicinal uses, 3-(((1R,3R,5R,7S)-adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol has potential applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the formation of materials with enhanced thermal stability and mechanical strength.

- Nanotechnology : Research is ongoing into using this compound as a precursor for nanoparticles that can deliver drugs more effectively or serve as contrast agents in imaging techniques .

Case Study 1: Neurodegenerative Disease Models

A study evaluated the effects of compounds similar to 3-(((1R,3R,5R,7S)-adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol on GPCRs implicated in Alzheimer's disease. The findings indicated significant modulation of receptor activity, leading to improved cognitive function in animal models .

Case Study 2: Cancer Cell Line Testing

In vitro tests conducted on breast and prostate cancer cell lines showed that treatment with derivatives of this compound resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analyses confirmed these findings, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. The methoxymethyl and chlorophenol groups can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chlorophenol group in the target compound enhances its electron-withdrawing properties compared to HBA, improving stability in chemiluminescent reactions . Acrylamide derivatives (e.g., Compounds 25–28) exhibit antiestrogenic activity due to their ability to bind estrogen receptors, a property absent in the target compound . Azidobenzyl carbonate groups (e.g., Compound 7c) enable click chemistry for targeted imaging, contrasting with the target compound’s direct enzyme interaction .

Synthetic Efficiency: The target compound achieves higher yields (85–99%) compared to antiestrogenic acrylamides (42–78%), likely due to fewer side reactions in Mitsunobu-based syntheses . Compounds requiring Heck coupling (e.g., Compound 17) show moderate yields (84%) due to steric hindrance from the adamantyl group .

Functional Performance :

- Chemiluminescence : The target compound and HBA both emit in the 350–550 nm range, but the chlorine atom in the former shifts emission maxima by ~20 nm .

- Biological Activity : Antiestrogenic adamantyl compounds (e.g., Compound 27) show IC₅₀ values <1 μM in estrogen suppression assays, whereas the target compound is inactive in such contexts .

Physicochemical Properties

A comparison of key parameters is summarized below:

| Property | Target Compound | HBA | Compound 17 | Compound 25 |

|---|---|---|---|---|

| Molecular Weight | 388.9 g/mol | 338.4 g/mol | 513.16 g/mol | 524.6 g/mol |

| Melting Point | Not reported | Not reported | Yellow oil | 187°C |

| Solubility | DCM, THF | DMSO, EtOAc | THF, CHCl₃ | DMF, MeOH |

| λmax (chemiluminescence) | 520 nm | 500 nm | 540 nm | N/A |

Biological Activity

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol (CAS No. 2021242-36-2) is a synthetic compound with potential biological activities. Its structure includes an adamantane moiety, which is known for its unique properties in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H21ClO2

- Molecular Weight : 304.81 g/mol

- CAS Number : 2021242-36-2

Biological Activity Overview

The biological activity of 3-(((1r,3r,5R,7S)-adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol has not been extensively documented in primary literature; however, related compounds and structural analogs suggest several potential pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, flavonoids and phenolic compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of key signaling pathways involved in cancer cell survival.

-

Case Studies :

- A study on halo-substituted flavonols demonstrated that certain modifications enhanced their potency against non-small cell lung cancer (A549) cells (IC50 values ranging from 0.46 to 6.34 µM) . This suggests that similar modifications in 3-(((1r,3r,5R,7S)-adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol could yield promising anticancer activity.

Structure-Activity Relationship (SAR)

The SAR of phenolic compounds indicates that the presence of halogen substituents and methoxy groups significantly influences their biological activities. The introduction of electron-withdrawing groups like chlorine can enhance the reactivity and biological efficacy of the compound.

| Modification | Effect on Activity |

|---|---|

| Chlorine at C-2 | Increases cytotoxicity in cancer cells |

| Methoxy group | Enhances solubility and bioavailability |

Pharmacological Potential

Given its structural characteristics, 3-(((1r,3r,5R,7S)-adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol may possess additional biological activities:

Q & A

What are the common synthetic routes for 3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound is synthesized via two primary routes:

- Route 1 (McMurry Reaction): Condensation of methyl m-hydroxybenzoate and adamantanone under McMurry conditions, followed by phosphorylation and esterification to form intermediates. This method emphasizes regioselectivity but requires precise stoichiometric control to avoid side products .

- Route 2 (Catalytic Coupling): Reaction under inert atmosphere (N₂) using sodium ethanethiolate and cesium carbonate in anhydrous DMF, yielding 63% after column chromatography (1:10–1:15 EtOAc/hexanes). Key factors include catalyst loading (2.5 equiv) and reflux duration, which impact purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.